1,6-Dimethyl-N-[1-[3-(1H-pyrrol-1-yl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1,6-Dimethyl-N-[1-[3-(1H-pyrrol-1-yl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 4. The carboxamide moiety at position 4 is linked to a 3-(1H-pyrrol-1-yl)phenylethyl group.
Properties
CAS No. |
1011397-98-0 |
|---|---|
Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1,6-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O/c1-14-11-18(19-13-22-25(3)20(19)23-14)21(27)24-15(2)16-7-6-8-17(12-16)26-9-4-5-10-26/h4-13,15H,1-3H3,(H,24,27) |
InChI Key |
SHBPJJFDOHFQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC(C)C3=CC(=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[3,4-b]pyridine Skeleton Formation
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation reactions. A pivotal method involves reacting 5-aminopyrazole derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For instance, 5-amino-1-methylpyrazole can undergo cyclization with ethyl acetoacetate to yield the 1H-pyrazolo[3,4-b]pyridine-4-carboxylate intermediate, which serves as the precursor for further functionalization.
Reaction Conditions :
Regioselective Methylation at Positions 1 and 6
Regioselective introduction of methyl groups at positions 1 and 6 is achieved through strategic substrate design. The 1-methyl group is introduced via alkylation of the pyrazole nitrogen prior to cyclization, while the 6-methyl group originates from the diketone component (e.g., ethyl 3-oxobutanoate).
Key Step :
-
1-Methylation : Treatment of 5-aminopyrazole with methyl iodide in the presence of NaH in DMF at 0°C.
-
6-Methylation : Use of methyl-substituted diketones during cyclization.
Carboxamide Functionalization at Position 4
Ester Hydrolysis and Acid Chloride Formation
The ethyl ester at position 4 is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol, followed by activation to the acid chloride with oxalyl chloride or thionyl chloride.
Typical Protocol :
Amide Coupling with Phenylethyl-pyrrole Amine
The acid chloride is coupled with 1-[3-(1H-pyrrol-1-yl)phenyl]ethylamine using a base such as triethylamine or DMAP in anhydrous DCM or THF.
Synthesis of 1-[3-(1H-pyrrol-1-yl)phenyl]ethylamine :
-
Pyrrole Installation : Suzuki coupling of 3-bromophenylboronic acid with pyrrole-1-boronic acid using Pd(PPh₃)₄ in DME/Na₂CO₃.
-
Reductive Amination : Reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with nitroethane followed by hydrogenation over Pd/C.
Coupling Reaction :
-
Reagents : Acid chloride (1 equiv), amine (1.2 equiv), Et₃N (2 equiv), DCM, 0°C to rt, 12 h
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways during pyrazolo[3,4-b]pyridine formation may yield regioisomers. Employing bulky substituents on the diketone (e.g., isopropyl groups) enhances selectivity for the 6-methyl derivative.
Amine Stability During Coupling
The phenylethyl-pyrrole amine is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and using freshly distilled solvents mitigates degradation.
Pharmacological Relevance and Applications
While beyond the scope of synthesis, the compound’s structural similarity to SGK-1 inhibitors (e.g., US9221828B2 ) suggests potential applications in inflammatory and metabolic disorders. Further biological studies are warranted to elucidate its mechanism.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-N-[1-[3-(1H-pyrrol-1-yl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1,6-Dimethyl-N-[1-[3-(1H-pyrrol-1-yl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-N-[1-[3-(1H-pyrrol-1-yl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit the DNA-binding activity of GATA family proteins, which play a role in cell differentiation and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The most closely related compound in the literature is N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (hereafter referred to as Compound 2 ), synthesized by Soares and Dias . Key structural differences include:
- Core substitutions : Compound 2 has a 3-methyl group and phenyl groups at positions 1 and 6, whereas the target compound features 1,6-dimethyl substituents.
- Functional groups : Compound 2 contains an acetylhydrazide group at position 4, while the target compound has a carboxamide linked to a pyrrole-containing phenylethyl chain.
For example, the acetylhydrazide in Compound 2 may enhance hydrogen-bonding capacity, whereas the pyrrole-ethyl group in the target compound could improve lipophilicity and membrane permeability .
Biological Activity
1,6-Dimethyl-N-[1-[3-(1H-pyrrol-1-yl)phenyl]ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is , with a molecular weight of approximately 306.41 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . For instance, compounds structurally related to pyrazolo[3,4-b]pyridine have shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action : The compound exhibits its antitumor effects primarily through the induction of apoptosis and inhibition of cell proliferation. It has been reported to target multiple pathways involved in cancer progression, including the inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor (VEGF) signaling pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. | A549 | 49.85 | Induces apoptosis |
| Fan et al. | NCI-H460 | 0.95 | Autophagy without apoptosis |
| Zheng et al. | A549 | 0.07 | Inhibits Aurora-A kinase |
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit various kinases that are crucial for tumor growth and survival.
- Aurora-A Kinase : A study indicated that related compounds exhibited IC50 values as low as 0.067 µM against Aurora-A kinase, suggesting a strong inhibitory effect that could be leveraged for therapeutic purposes .
Case Study 1: Anticancer Efficacy
A notable study by Li et al. synthesized several pyrazolo derivatives and assessed their anticancer potential against HCT116 cells. The compound demonstrated significant growth inhibition with an IC50 value of 0.07 µM, highlighting its potential as a lead compound in cancer therapy .
Case Study 2: Targeting CDKs
In another investigation, the compound was tested for its ability to inhibit CDK2 activity in various cancer cell lines, showing promising results with IC50 values ranging from 0.75 to 4.21 µM across different cell types . This suggests that the compound could serve as a multitargeted therapeutic agent.
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including pyrazole precursor condensation, alkylation, and amidation. For alkylation, dry acetonitrile at 70°C yields 68% product, while dichloromethane with triethylamine (catalyst) achieves 72% yield in amidation steps. Purification via recrystallization (acetonitrile/water) ensures >95% purity. Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1:1.2 molar ratio for nucleophilic substitutions) enhances efficiency .
Q. Which spectroscopic techniques are critical for structural characterization?
- IR spectroscopy : Identifies functional groups (amide C=O stretch at 1640–1680 cm⁻¹, pyrrole C-H bending at 700–750 cm⁻¹) .
- ¹H NMR : Confirms methyl groups (δ 2.4–2.6 ppm for 1,6-dimethyl) and ethyl linker protons (δ 3.8–4.2 ppm) .
- Mass spectrometry : Determines molecular weight (e.g., [M+H]+ at m/z 432.2) and fragmentation patterns .
Q. How is purity assessed, and what methods resolve co-crystallized impurities?
HPLC with a C18 column (acetonitrile/water gradient, 1.0 mL/min) detects impurities <0.5%. Recrystallization in isopropyl alcohol (twice) removes polar byproducts. For non-polar impurities, silica gel column chromatography (hexane:ethyl acetate 3:1) is effective .
Q. What in vitro assays are suitable for initial biological screening?
Q. How is compound stability evaluated under physiological conditions?
Incubate in simulated gastric fluid (pH 2.0, 37°C) and plasma (37°C, 5% CO₂) for 24 hr. Analyze degradation via HPLC. Methyl groups at positions 1 and 6 enhance stability compared to non-methylated analogs .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives
| Substituent Position | Modification | Bioactivity (IC₅₀, nM) | logP |
|---|---|---|---|
| 1 | -CH₃ | 12.4 ± 1.2 | 3.1 |
| 6 | -CH₃ → -H | 89.7 ± 5.6 | 2.3 |
| Pyrrole ring | -F (meta) | 8.9 ± 0.8 | 3.4 |
Q. How to address contradictions in pharmacokinetic data across studies?
- Assay variability : Standardize dosing (e.g., 10 mg/kg IV vs. oral) and sampling times (0.5, 1, 2, 4, 8 hr).
- Species differences : Compare murine vs. primate metabolic rates (CYP3A4 vs. CYP2D6 affinity) .
- Formulation effects : Use PEG-400 vs. Cremophor EL vehicles to assess solubility-driven discrepancies .
Q. What computational strategies predict target binding modes?
- Molecular docking : AutoDock Vina with kinase ATP-binding site (PDB: 1M17). The carboxamide group forms H-bonds with Lys68 and Asp831.
- MD simulations : 100 ns trajectories confirm stable binding; RMSD <2.0 Å after 50 ns .
Q. How to design in vivo efficacy models for oncology applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
